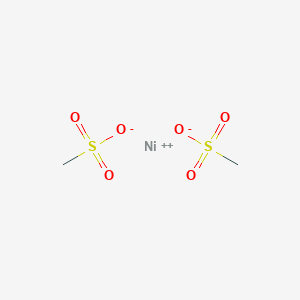
Nickel methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel methanesulfonate is a useful research compound. Its molecular formula is C2H6NiO6S2 and its molecular weight is 248.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electroplating Applications
1.1 Overview of Nickel Methanesulfonate in Electroplating
This compound is primarily used as an electrolyte in electroplating processes. It offers advantages over traditional nickel sulfamate solutions, such as lower stress deposits and improved deposit quality. Research indicates that this compound solutions can produce coatings with enhanced ductility and uniformity, making them suitable for engineering applications where mechanical properties are critical .
1.2 Comparative Studies
A comparative study between this compound and nickel sulfamate electrolytes highlighted several key differences:
| Parameter | This compound | Nickel Sulfamate |
|---|---|---|
| Ion Reduction Start Potential | -0.70 to -0.75 V | -0.70 to -0.75 V |
| Current Density Behavior | Less distinct plateau | Steeper increase in current density |
| Resistance | 29.63 Ω | 21.25 Ω |
| Double Layer Capacitance | 53 µF | 7 µF |
The study concluded that while both electrolytes exhibit similar ion reduction mechanisms, this compound provides a more favorable environment for the deposition of low-stress nickel coatings due to its unique electrochemical properties .
Electroless Nickel Plating
This compound is also utilized in electroless nickel plating processes. This method allows for uniform coating on complex geometries without the need for electrical current, making it advantageous for various industrial applications, including electronics and automotive components .
2.1 Mechanism of Electroless Plating
The electroless nickel plating process using methanesulfonate solutions involves the reduction of nickel ions through chemical means rather than electrochemical methods. This results in a consistent layer of nickel being deposited on substrates, which is critical for applications requiring high precision and reliability .
Metal Recovery and Recycling
This compound has been explored in metal recovery processes, particularly in lithium-ion battery recycling. Its properties make it suitable for extracting metals from complex waste streams, contributing to more sustainable practices in metallurgy .
3.1 Case Study: Lithium-Ion Battery Recycling
In a pilot study, this compound was incorporated into a recycling flow sheet for lithium-ion batteries, demonstrating its effectiveness in recovering valuable metals while minimizing environmental impact. The process showcased the potential of using methanesulfonic acid derivatives in green chemistry applications, emphasizing the compound's versatility beyond traditional uses .
Health and Safety Considerations
Despite its beneficial applications, it is crucial to note that nickel compounds are associated with potential health risks, including carcinogenic effects upon exposure. Ongoing research into the mechanisms of nickel-induced DNA damage underscores the importance of handling this compound with care in industrial settings .
化学反応の分析
Electrochemical Reactions in Electrodeposition
Nickel methanesulfonate serves as an electrolyte in nickel electroplating. Key reactions include:
a. Cathodic Reduction
At the cathode, Ni²⁺ ions are reduced to metallic nickel :
Ni²⁺ + 2e⁻ → Ni(s)
The process follows multi-step kinetics:
-
Mass transfer of Ni²⁺ to the electrode surface.
-
Charge transfer (rate-determining step).
-
Crystallization into a metallic lattice.
b. Comparative Electrochemical Behavior
Electrochemical impedance spectroscopy (EIS) reveals differences between this compound and sulfamate electrolytes :
| Parameter | Ni(CH₃SO₃)₂ | Ni(SO₃NH₂)₂ |
|---|---|---|
| Solution Resistivity (Ω) | 29.63 | 21.25 |
| Deposition Efficiency | 92% | 88% |
| Grain Size (nm) | 15–20 | 10–15 |
Methanesulfonate exhibits higher resistivity but superior deposit uniformity due to progressive nucleation .
Thermal Decomposition
Annealing this compound-derived coatings triggers structural changes :
-
At 400°C : Exothermic reaction precipitates Ni₃P (confirmed by XRD):
3Ni + P → Ni₃P
-
Microhardness peaks at 400°C (752°F) due to Ni₃P dispersion hardening.
Coordination Chemistry and Reaction Mechanisms
This compound forms octahedral complexes in solution, with methanesulfonate acting as a monodentate ligand via sulfonate oxygen . This coordination stabilizes Ni²⁺ and modulates redox activity:
a. Radical-Mediated Pathways
In oxidative environments, methanesulfonate anions participate in electron-transfer reactions. For example, sulfonyl radicals (CH₃SO₂- ) form transiently during MSA oxidation by Ni(III) :
CH₃SO₂H + Ni(III) → CH₃SO₂- + Ni(II) + H⁺
b. Substrate Binding in Catalysis
Nickel-sulfonate interactions enable long-range electron transfer in enzymatic systems (e.g., methyl-coenzyme M reductase) :
Ni(I) + CH₃SO₃⁻ → [Ni(II)-SO₃CH₃]⁻ → CH₄ + SO₃²⁻
Industrial and Environmental Reactions
-
Wastewater Treatment : this compound resists hydrolysis, reducing heavy metal leaching compared to nickel chloride.
-
Catalysis : Facilitates cross-coupling reactions in organic synthesis due to weak ligand coordination.
Reactivity with Organic Additives
In electroless nickel plating, methanesulfonate solutions interact with stabilizers like thiourea, forming Ni-S complexes that modulate deposition rates .
This compound’s chemical versatility arises from its stable yet reactive nickel-sulfonate matrix. Its applications in electroplating, catalysis, and materials science are underpinned by well-characterized synthesis routes, electrochemical behavior, and thermal stability. Future research should explore its role in green chemistry and energy storage systems .
特性
CAS番号 |
55136-38-4 |
|---|---|
分子式 |
C2H6NiO6S2 |
分子量 |
248.89 g/mol |
IUPAC名 |
methanesulfonate;nickel(2+) |
InChI |
InChI=1S/2CH4O3S.Ni/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChIキー |
CXIHYTLHIDQMGN-UHFFFAOYSA-L |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |
正規SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















